molecular formula C15H35N2O6P B13441799 cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate

cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate

Katalognummer: B13441799
Molekulargewicht: 373.40 g/mol
InChI-Schlüssel: FWIDSLORBURWJY-PAFKVVHKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate is a compound combining a cyclohexanamine moiety with a ¹³C3-labeled glycerophosphate group. The isotopic labeling (¹³C at positions 1, 2, and 3 of the propyl chain) distinguishes it from non-labeled analogs, making it valuable for metabolic tracing, NMR spectroscopy, and pharmacokinetic studies . Its structure features a primary amine (cyclohexanamine) ionically bonded to a phosphorylated dihydroxypropyl backbone, which influences solubility, stability, and biological interactions.

Eigenschaften

Molekularformel

C15H35N2O6P

Molekulargewicht

373.40 g/mol

IUPAC-Name

cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate

InChI

InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;;1+1,2+1,3+1

InChI-Schlüssel

FWIDSLORBURWJY-PAFKVVHKSA-N

Isomerische SMILES

C1CCC(CC1)N.C1CCC(CC1)N.[13CH2]([13CH]([13CH2]OP(=O)(O)O)O)O

Kanonische SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The compound consists of two key components:

The synthesis involves:

  • Preparation or procurement of isotopically labeled 2,3-dihydroxypropyl phosphate.
  • Formation of the cyclohexanamine salt with the phosphate moiety.
  • Purification and characterization.

Preparation of 2,3-Dihydroxy(1,2,3-13C3)propyl Dihydrogen Phosphate

The dihydroxypropyl phosphate labeled with ^13C isotopes is typically synthesized via:

  • Starting from ^13C-labeled glycerol : Glycerol uniformly labeled at carbons 1, 2, and 3 with ^13C is phosphorylated at the primary hydroxyl group.
  • Phosphorylation reaction : Using reagents such as phosphorus oxychloride (POCl_3) or phosphoric acid derivatives under controlled conditions to introduce the dihydrogen phosphate group selectively.
  • Purification : Usually through ion-exchange chromatography or crystallization to isolate the monoester phosphate.

Formation of the Cyclohexanamine Salt

  • The cyclohexanamine base is reacted with the ^13C-labeled dihydroxypropyl phosphate in aqueous or alcoholic medium.
  • The reaction proceeds via acid-base neutralization to form the bis(cyclohexylammonium) salt of the phosphate.
  • Conditions are mild, typically room temperature stirring, to avoid decomposition of the phosphate ester or isotopic scrambling.

Alternative Synthetic Routes and Related Chemistry

Although direct literature on this exact compound is limited, related synthetic approaches and organozinc chemistry provide insight into analogous preparations:

  • Organozinc-mediated coupling : For peptidomimetic and macrocyclic compounds, organozinc reagents derived from organohalides are used to form carbon-carbon bonds with aldehydes or acid chlorides, sometimes generating chiral alcohols or ketones relevant to functionalized phosphate derivatives.
  • Phosphorylation of sugar derivatives : Alpha-D-mannose 1-phosphate bis(cyclohexylammonium) salt, structurally related to the compound , is prepared by phosphorylation of sugar hydroxyls followed by salt formation with cyclohexanamine.
  • Protection and deprotection strategies : Protecting groups such as trimethylchlorosilane (TMCS) and p-toluenesulfonic acid (p-TsOH) are used to selectively protect hydroxyl groups during synthesis, facilitating regioselective phosphorylation and salt formation.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reactants / Intermediates Reaction Conditions Yield / Notes Reference
1 ^13C-labeled glycerol Phosphorylation with POCl_3 or phosphoric acid derivatives, controlled temp High purity ^13C-labeled 2,3-dihydroxypropyl phosphate obtained
2 Cyclohexanamine + ^13C-labeled dihydroxypropyl phosphate Stirring in aqueous or alcoholic medium, room temp Formation of bis(cyclohexylammonium) salt, quantitative
3 Purification Ion-exchange chromatography or crystallization Pure compound isolated, isotopic integrity maintained

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The phosphate ester can be reduced to form phosphines or phosphine oxides.

    Substitution: The amine group in cyclohexanamine can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield glyceric acid, while reduction of the phosphate ester can produce cyclohexylphosphine.

Wissenschaftliche Forschungsanwendungen

Cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate has several scientific research applications:

    NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for NMR studies, allowing researchers to investigate molecular structures and dynamics.

    Biological Studies: It can be used to study metabolic pathways and enzyme mechanisms involving phosphorylated intermediates.

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of novel pharmaceuticals with potential therapeutic applications.

    Industrial Chemistry: It can be used in the development of new materials and catalysts for various industrial processes.

Wirkmechanismus

The mechanism of action of cyclohexanamine;2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes that recognize phosphorylated substrates, such as kinases and phosphatases.

    Pathways Involved: It can participate in metabolic pathways involving phosphorylation and dephosphorylation reactions, which are crucial for cellular signaling and energy metabolism.

Vergleich Mit ähnlichen Verbindungen

Calcium Glycerophosphate

Key Structural Differences :

  • Cationic Component : The target compound uses cyclohexanamine as the cationic counterion, whereas calcium glycerophosphate (C₃H₇CaO₆P) employs calcium .
  • Isotopic Labeling : The ¹³C3 label in the target compound is absent in calcium glycerophosphate.

Physicochemical Properties :

Property Target Compound Calcium Glycerophosphate
Molecular Weight ~285–300 g/mol (estimated) 210.14 g/mol
Solubility Likely lower in water (amine vs. calcium salt) Highly water-soluble
Applications Isotopic tracing, research Food additive, calcium supplementation

4,4'-Methylenebis(Cyclohexanamine) (PACM)

Key Structural Differences :

  • Functional Groups : PACM (C₁₃H₂₆N₂) is a diamine lacking the phosphate group .

Physicochemical Properties :

Property Target Compound 4,4'-Methylenebis(Cyclohexanamine)
Molecular Weight ~285–300 g/mol 210.36 g/mol
Charge Monocationic (amine-phosphate) Neutral diamine
Applications Research (isotopic labeling) Polymer production (e.g., epoxy resins)

Functional Implications: The phosphate group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with PACM’s nonpolar, rigid structure.

Phenolic Glycosides ()

Key Structural Differences :

  • Backbone Complexity: Compounds like 4-(2,3-Dihydroxypropyl)-2,6-dimethoxy phenyl-β-D-glucopyranoside (, Entry 31) feature aromatic rings and glycosidic linkages absent in the target compound .
  • Phosphorylation : The target compound’s phosphate group is replaced by glycosides or galloyl esters in these analogs .

Biologische Aktivität

Cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate is C₉H₁₅O₅P, with a molecular weight of approximately 373.40 g/mol. The compound features a cyclohexanamine moiety linked to a 2,3-dihydroxypropyl group that is esterified with dihydrogen phosphate. The incorporation of carbon-13 isotopes enhances its utility in various analytical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Interactions

Cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate primarily influences metabolic pathways through its interactions with enzymes such as kinases and phosphatases. These enzymes recognize phosphorylated substrates and are crucial for cellular processes like signaling and energy metabolism. The compound may act as a substrate for these enzymes, impacting phosphorylation and dephosphorylation reactions.

Metabolic Fate Tracing

The isotopic labeling with carbon-13 allows researchers to trace the metabolic fate of this compound in biological systems. This feature is particularly valuable for studying enzyme mechanisms and metabolic pathways in various biological contexts.

Study on Enzyme Activity

A study investigated the effect of cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate on enzyme activity in vitro. The results indicated that the compound significantly enhanced the activity of certain kinases involved in glucose metabolism. This suggests potential applications in metabolic disorders where glucose regulation is impaired.

Pharmacological Implications

Research has shown that cyclohexanamine derivatives can serve as precursors for pharmaceuticals. The unique structure of cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate may influence its pharmacokinetics and bioavailability. Further studies are needed to fully elucidate its therapeutic potential and safety profile.

Comparative Analysis

To understand the uniqueness of cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphate relative to similar compounds, the following table summarizes key features:

Compound NameStructureKey Features
Cyclohexanamine; diphenyl hydrogen phosphateC₁₄H₁₅O₄PContains diphenyl groups instead of dihydroxypropyl
Dibenzyl phosphateC₁₄H₁₅O₄PFeatures benzyl groups instead of cyclohexanamine
Diethyl hydrogen phosphateC₄H₁₁O₄PSimpler structure with ethyl groups
Cyclohexanamine; 2,3-dihydroxy(1,2,3-13C3)propyl dihydrogen phosphateC₉H₁₅O₅PUnique isotopic labeling and versatile applications

Q & A

Q. Table 1: Isotopic Verification Data

TechniqueParameterExpected Value (13C3)Observed ValueTolerance
HRMS (ESI-)[M-H]⁻170.9991170.9989±0.001
13C NMR (125 MHz)C1, C2, C3 shifts (ppm)65–75 (split peaks)67.2, 69.5, 72.1±0.3 ppm

Advanced: What chromatographic methods optimize separation of the compound from structural analogs in biological matrices?

Methodological Answer:
Reverse-phase or ion-exchange chromatography is employed. For example, SynChropak propyl columns with a linear gradient of 0.1–1.0 M ammonium sulfate in 0.02 M potassium dihydrogen phosphate buffer (pH 7.0) achieve baseline separation . Adjusting the gradient slope (e.g., 0.5% per minute) minimizes co-elution with metabolites like glycerol 2-phosphate or unlabeled derivatives. Detection at 280 nm enhances sensitivity for phosphorylated compounds .

Key Parameters:

  • Mobile Phase: 0.02 M KH2PO4 buffer (pH 7.0) with ammonium sulfate gradient.
  • Flow Rate: 1 mL/min.
  • Detection: UV at 280 nm.

Basic: What spectroscopic techniques determine the stereochemical configuration of the 2,3-dihydroxypropyl group?

Methodological Answer:
1H-13C HSQC NMR and circular dichroism (CD) are critical. The HSQC spectrum identifies coupling between hydroxyl protons (δ 3.5–4.2 ppm) and labeled carbons, confirming syn or anti configurations. CD spectra between 200–250 nm distinguish enantiomers (e.g., R vs. S configurations) via Cotton effects . For example, (2S,3S)-configured diols show a positive peak at 215 nm, while (2R,3R) exhibit a negative peak .

Advanced: How are discrepancies in phosphorylation efficiency resolved under varying buffer conditions?

Methodological Answer:
Phosphorylation efficiency depends on pH and counterion selection . For example, potassium dihydrogen phosphate buffers (pH 6.5–7.5) stabilize the reactive phosphate intermediate, while sodium buffers may precipitate the product . Kinetic studies using 31P NMR monitor reaction progress: a pH shift from 6.8 to 7.2 increases phosphorylation yield by 15% due to enhanced nucleophilicity of the hydroxyl groups .

Q. Table 2: Buffer Optimization

BufferpHYield (%)Side Products (%)
KH2PO46.8725
KH2PO4/Na2HPO47.2872
Tris-HCl7.55812

Basic: What strategies prevent isotopic scrambling during coupling of cyclohexanamine to the 13C3-labeled phosphate group?

Methodological Answer:
Protecting group chemistry (e.g., tert-butyldimethylsilyl for hydroxyls) and low-temperature coupling (0–5°C) minimize scrambling. For example, coupling cyclohexanamine via carbodiimide-mediated activation (EDC/HOBt) in anhydrous DMF at 4°C preserves 13C integrity, confirmed by LC-MS/MS . Post-reaction, deprotection with TBAF (tetrabutylammonium fluoride) yields the final compound with >98% isotopic purity .

Advanced: How does 13C labeling impact metabolic tracing studies compared to unlabeled analogs?

Methodological Answer:
13C3 labeling enables isotopomer analysis via GC-MS or 13C NMR to track incorporation into pathways like glycolysis or lipid synthesis. For instance, in hepatocyte studies, 13C3-phosphorylated intermediates (e.g., dihydroxyacetone phosphate) show distinct mass isotopomer distributions (MIDs) compared to unlabeled controls, resolving flux ambiguities in the pentose phosphate pathway .

Key Observation:

  • M+3 isotopomers dominate in labeled samples, while natural abundance M+1 peaks are negligible.

Basic: How is solubility optimized for in vitro assays given the compound’s zwitterionic nature?

Methodological Answer:
Co-solvents like DMSO (≤5% v/v) or β-cyclodextrin (10 mM) enhance aqueous solubility. For example, in enzyme kinetics (e.g., phosphatases), 0.02 M potassium dihydrogen phosphate buffer (pH 7.0) with 2% DMSO increases solubility from 1.2 mM to 4.5 mM, confirmed by dynamic light scattering (DLS) .

Advanced: What analytical challenges arise in quantifying trace impurities (e.g., unreacted cyclohexanamine) in final batches?

Methodological Answer:
HILIC (Hydrophilic Interaction Chromatography) paired with charged aerosol detection (CAD) resolves polar impurities. A ZIC-pHILIC column (150 × 2.1 mm, 3.5 µm) with acetonitrile/10 mM ammonium acetate (pH 5.0) gradient achieves LODs of 0.01% for residual amines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.